molecular formula C19H22Br2N2O B3575425 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine

Cat. No.: B3575425
M. Wt: 454.2 g/mol
InChI Key: VVQIJDRLGOQLKH-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two bromophenyl groups and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 2-bromobenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. The reaction involves the treatment of piperazine with 3-bromo-4-methoxybenzyl chloride and 2-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antipsychotic, antidepressant, and anticancer activities.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.

    Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine
  • 1-[(3-chloro-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
  • 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine

Uniqueness

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity for specific molecular targets compared to similar compounds.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O/c1-24-19-7-6-15(12-18(19)21)13-22-8-10-23(11-9-22)14-16-4-2-3-5-17(16)20/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIJDRLGOQLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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